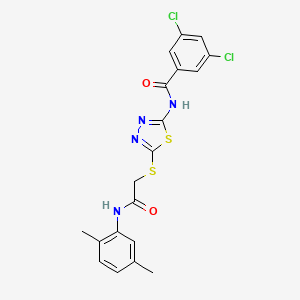

3,5-dichloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound belongs to the 1,3,4-thiadiazole family, characterized by a central sulfur-containing heterocycle substituted with a benzamide group and a 2,5-dimethylphenylamino-acetylthio moiety. Such structural features are critical for biological activity, particularly in antimicrobial, anticancer, or anticonvulsant applications, as seen in related thiadiazole derivatives .

Properties

IUPAC Name |

3,5-dichloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N4O2S2/c1-10-3-4-11(2)15(5-10)22-16(26)9-28-19-25-24-18(29-19)23-17(27)12-6-13(20)8-14(21)7-12/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWZDVXSRMNEPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dichloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure incorporating dichlorobenzamide and thiazole moieties, which are known to exhibit various pharmacological effects.

Structural Overview

The chemical structure of the compound can be represented as follows:

This structure includes:

- Dichlorobenzamide : Known for its potential in medicinal chemistry.

- Thiazole Ring : Associated with numerous biological activities including antimicrobial and anticancer properties.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Interaction : It could modulate signal transduction pathways through receptor binding.

- DNA Intercalation : Potential intercalation into DNA may affect gene expression and cellular function.

Anticancer Properties

Research indicates that derivatives of 1,3,4-thiadiazole, similar to the target compound, exhibit significant anticancer activity. For instance, a study reported that a related thiadiazole derivative displayed potent growth inhibition against breast cancer MCF-7 cells with an IC50 of 0.28 µg/mL . The mechanism involved cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The thiazole moiety is well-documented for its antimicrobial properties. Compounds containing the 1,3,4-thiadiazole ring have shown effectiveness against various bacterial strains:

- Gram-positive bacteria : Enhanced activity against Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Activity noted against Escherichia coli and Pseudomonas aeruginosa.

In one study, derivatives with halogen substitutions exhibited increased antibacterial activity compared to non-halogenated counterparts .

In Vitro Studies

A range of in vitro studies has been conducted to evaluate the cytotoxicity and antimicrobial efficacy of compounds related to 3,5-dichloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. Key findings include:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Thiadiazole Derivative I | MCF-7 | 0.28 | G2/M Phase Arrest |

| Thiadiazole Derivative II | HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA |

These results indicate a promising profile for further development in cancer therapeutics.

Case Studies

-

Case Study on Anticancer Activity :

- A derivative of the target compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis.

-

Case Study on Antimicrobial Efficacy :

- A series of thiadiazole derivatives were assessed for their antibacterial properties against E. coli and S. aureus, demonstrating effective inhibition zones comparable to standard antibiotics.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3,5-dichloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate thiadiazole derivatives with amines and chloroacetyl derivatives. Characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which confirm the molecular structure and purity of the compound.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds similar to 3,5-dichloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been tested against different cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Results suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that certain modifications to the structure significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine improved efficacy due to better interaction with bacterial enzymes .

Case Study 2: Anticancer Properties

In a comparative study involving various substituted thiadiazoles, it was found that compounds with a similar structure to 3,5-dichloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibited IC50 values in the micromolar range against MCF7 cells. The study concluded that structural modifications could lead to enhanced potency and selectivity towards cancerous cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected 1,3,4-Thiadiazole Derivatives

Key Observations :

- The target compound uniquely combines 3,5-dichlorobenzamide (electron-withdrawing) and 2,5-dimethylphenyl (electron-donating) groups, which may modulate receptor binding or metabolic stability.

- MH-B1T2 shares a benzamide-thiadiazole scaffold but substitutes bromine and chlorophenyl groups, linked to anticonvulsant efficacy.

Key Observations :

Key Observations :

- The target compound’s dichlorobenzamide group may enhance bioactivity compared to non-halogenated analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be optimized?

- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic chemistry, starting with thiadiazol-2-amine intermediates. A key step includes coupling 3,5-dichlorobenzoyl chloride with a thiadiazole-thioethylamine intermediate under reflux conditions (e.g., triethylamine as a base, monitored via TLC for completion) . Optimization may involve adjusting solvent polarity (e.g., pet-ether for recrystallization) or reaction duration, as seen in analogous syntheses of thiadiazole derivatives . For example, highlights concentrated sulfuric acid as a cyclization agent to form thiadiazole rings, achieving >97% yield under controlled conditions .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- IR spectroscopy : Identify amide C=O stretches (~1670–1657 cm⁻¹) and thiadiazole C=N vibrations (~1542 cm⁻¹) .

- 1H NMR : Look for aromatic protons (δ 7.2–7.9 ppm), methyl groups (δ 1.91–2.5 ppm), and NH signals (δ 8.9–10.7 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- X-ray crystallography (if crystals are obtainable): Resolve intramolecular hydrogen bonds (e.g., C–H···N interactions) and planar conformations, as demonstrated in structurally related thiadiazoles .

Advanced Research Questions

Q. How can computational modeling predict reactivity or biological activity for this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to analyze electronic properties (HOMO-LUMO gaps) or reaction pathways. For example, emphasizes integrating computational reaction path searches with experimental validation to optimize heterocyclization steps . Tools like Gaussian or ORCA can model substituent effects (e.g., electron-withdrawing Cl groups) on electrophilic substitution or nucleophilic attack sites .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate using complementary techniques:

- If NMR signals overlap (e.g., aromatic protons), use 2D NMR (COSY, HSQC) to assign peaks.

- For ambiguous mass fragments, compare with high-resolution MS (HRMS) or isotopic patterns.

- If crystallography fails (e.g., poor crystal growth), employ dynamic NMR or temperature-dependent studies to probe conformational flexibility, as seen in thiadiazole co-crystals .

Q. How can researchers design experiments to probe structure-activity relationships (SAR) for biological targets?

- Methodological Answer :

- Synthetic modifications : Introduce substituents at the 2,5-dimethylphenyl or benzamide positions to test steric/electronic effects. notes that 3,5-dichlorophenyl groups enhance antimicrobial activity in analogs .

- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR.

- Molecular docking : Align with X-ray structures of target proteins (e.g., PDB entries) to predict binding modes .

Q. What experimental controls are critical when studying this compound’s stability under varying conditions?

- Methodological Answer :

- Thermal stability : Perform TGA/DSC to identify decomposition temperatures.

- pH stability : Incubate in buffers (pH 2–12) and monitor via HPLC for degradation products.

- Light sensitivity : Conduct photostability studies under ICH guidelines (e.g., UV-Vis exposure).

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar thiadiazole syntheses?

- Methodological Answer :

- Variable factors : Reaction scale, solvent purity, or catalyst traces (e.g., achieved near-quantitative yields using H₂SO₄, while smaller scales may show lower efficiency ).

- Reproducibility : Standardize anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂/Ar).

- Statistical design : Use DoE (Design of Experiments) to identify critical parameters (temperature, stoichiometry) .

Q. Why might X-ray diffraction fail for certain intermediates, and how can this be mitigated?

- Methodological Answer :

- Crystallization challenges : Co-crystals (e.g., ’s 4.1/4.1a mixture) may form instead of pure phases. Use solvent screening (e.g., acetone/water gradients) or additives (ionic liquids) .

- Alternative methods : If crystals remain elusive, employ powder XRD or electron diffraction for partial structural insights.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.